molecular formula C11H11NO2 B1530608 methyl 7-methyl-1H-indole-4-carboxylate CAS No. 1260383-46-7

methyl 7-methyl-1H-indole-4-carboxylate

Cat. No. B1530608
CAS RN: 1260383-46-7
M. Wt: 189.21 g/mol
InChI Key: CKJRNSNZWAQOKP-UHFFFAOYSA-N
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Description

“Methyl 7-methyl-1H-indole-4-carboxylate” is a chemical compound that is useful for the preparation of inhibitors of CD38, which are useful in the treatment of cancer . It is an endogenous aryl hydrocarbon (Ah) receptor (AhR) agonist with broad-spectrum species reactivity and 5-fold higher potency than beta-naphthoflavone .


Synthesis Analysis

The synthesis of indole derivatives, including “methyl 7-methyl-1H-indole-4-carboxylate”, has been a subject of interest in recent years due to their significant role in cell biology and their potential as biologically active compounds for the treatment of various disorders . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Molecular Structure Analysis

The molecular formula of “methyl 7-methyl-1H-indole-4-carboxylate” is C10H9NO2 . Its average mass is 175.184 Da and its monoisotopic mass is 175.063324 Da .


Chemical Reactions Analysis

Indole derivatives, including “methyl 7-methyl-1H-indole-4-carboxylate”, have been found to show various biologically vital properties. Their synthesis methods have attracted the attention of the chemical community .


Physical And Chemical Properties Analysis

“Methyl 7-methyl-1H-indole-4-carboxylate” has a melting point range of 46-50°C . Its assay (GC, area%) is ≥ 98.0% (a/a) .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including methyl 7-methyl-1H-indole-4-carboxylate, have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have demonstrated anti-inflammatory properties . This suggests that methyl 7-methyl-1H-indole-4-carboxylate could potentially be used in the development of new anti-inflammatory drugs.

Anticancer Activity

Methyl 7-methyl-1H-indole-4-carboxylate could be used in the preparation of inhibitors of CD38, which are useful in the treatment of cancer . Additionally, indole derivatives have shown potential as anticancer agents .

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activities . This suggests that methyl 7-methyl-1H-indole-4-carboxylate could potentially be used in the development of new anti-HIV drugs.

Antioxidant Activity

Indole derivatives have demonstrated antioxidant properties . This suggests that methyl 7-methyl-1H-indole-4-carboxylate could potentially be used in the development of new antioxidant drugs.

Antimicrobial Activity

Indole derivatives have shown antimicrobial activities . This suggests that methyl 7-methyl-1H-indole-4-carboxylate could potentially be used in the development of new antimicrobial drugs.

Antitubercular Activity

Indole derivatives have demonstrated antitubercular properties . This suggests that methyl 7-methyl-1H-indole-4-carboxylate could potentially be used in the development of new antitubercular drugs.

Antidiabetic Activity

Indole derivatives have shown antidiabetic activities . This suggests that methyl 7-methyl-1H-indole-4-carboxylate could potentially be used in the development of new antidiabetic drugs.

Safety And Hazards

“Methyl 7-methyl-1H-indole-4-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

methyl 7-methyl-1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-3-4-9(11(13)14-2)8-5-6-12-10(7)8/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJRNSNZWAQOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C(=O)OC)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-methyl-1H-indole-4-carboxylate

Synthesis routes and methods

Procedure details

Under N2 atmosphere, 7-methyl-1H-indole-4-carboxylic acid (1 g, 5.71 mmol), sulfuric acid (300 μL, 5.63 mmol) and methanol (50 mL) were heated at reflux for 10 h. The MeOH was removed in vacuo and the residue dissolved in 30 mL DCM. The solution was washed with water and saturated NaHCO3, dried over MgSO4, filtered and concentrated. The residue was purified by column chromatography (Biotage; 0% to 100% EtOAc:Hex; 25 g-HP-silica gel column) to give the title compound. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 2.59 (s, 3H), 4.00 (s, 3H), 7.08 (d, J=7.58 Hz, 1H), 7.20-7.26 (m, 1H), 7.38 (t, J=2.78 Hz, 1H), 7.88 (d, J=7.58 Hz, 1H), 8.32 (br. s., 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
300 μL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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